![molecular formula C12H12N2O3S B2495121 2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 851903-45-2](/img/structure/B2495121.png)
2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including the Bohlmann-Rahtz heteroannulation reaction for constructing the pyridine synthesis with total regiocontrol, as demonstrated in the synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (Bagley et al., 2005). This approach might be applicable to the target compound, indicating the potential complexity and efficiency of its synthesis process.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks often involves intricate hydrogen-bonding interactions and supramolecular architectures, as seen in the crystal structures of related chemical entities (Canfora et al., 2010). These studies highlight the importance of non-covalent interactions in determining the three-dimensional arrangement of molecules in the solid state.
Chemical Reactions and Properties
The chemical reactivity of the compound is likely influenced by its functional groups, such as the methylsulfanyl and carboxylic acid moieties. For instance, sulfanyl groups are known to participate in ligation chemistry, aiding in peptide/protein synthesis, which showcases their reactivity and utility in complex chemical transformations (Ohkawachi et al., 2020).
科学的研究の応用
Synthetic Pathways and Methodologies : One of the notable approaches in the synthesis of related complex molecules involves multistep reactions that showcase the compound's utility in creating pyridine-based structures. For example, Bagley et al. (2005) detailed a method for synthesizing dimethyl sulfomycinamate, demonstrating the compound's role in the construction of trisubstituted pyridines through Bohlmann-Rahtz heteroannulation, which is significant for the synthesis of thiopeptide antibiotics Bagley et al., 2005. This synthetic versatility is crucial for developing new pharmaceuticals and understanding chemical reactions.
Catalysis and Green Chemistry : The compound's derivatives also play a role in catalysis and green chemistry. For instance, Gilbile et al. (2017) describe the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, emphasizing the process's green metrics, such as atom economy and waste minimization. This research contributes to the development of more sustainable chemical processes Gilbile et al., 2017.
Chemiluminescence and Fluorescence : In the field of analytical chemistry, the related derivatives exhibit properties that are beneficial for developing chemiluminescent and fluorescent probes. Watanabe et al. (2010) explored the base-induced chemiluminescence of dioxetane derivatives, which could be foundational for creating sensitive detection methods for biochemical assays Watanabe et al., 2010.
Molecular Docking and Biological Evaluation : Furthermore, the exploration into heterocyclic compounds like 2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid extends into computational studies and biological evaluations. For instance, Fathima et al. (2021) synthesized novel benzoxazole derivatives, assessing their antimicrobial, antioxidant, and antitubercular activities through molecular docking studies. This research underscores the compound's potential in drug discovery and development Fathima et al., 2021.
特性
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-10(8(2)17-14-7)6-18-11-9(12(15)16)4-3-5-13-11/h3-5H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIXNFYAERHBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

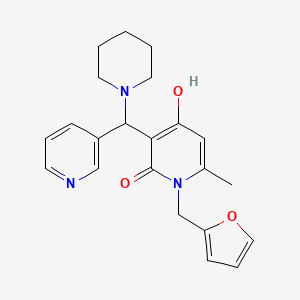
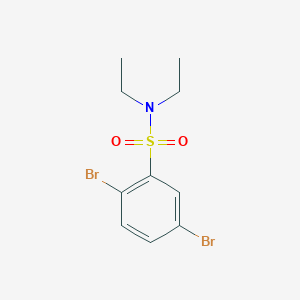
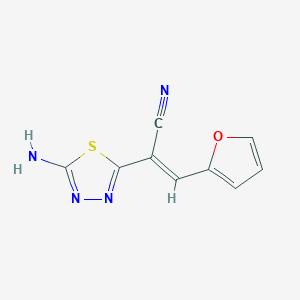
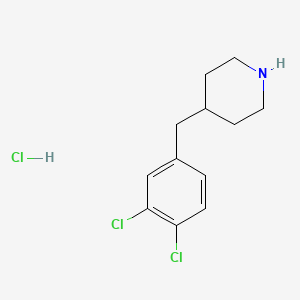
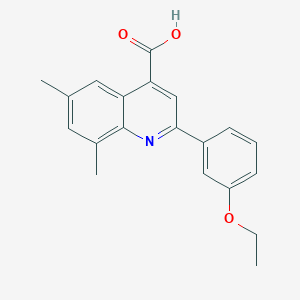
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)
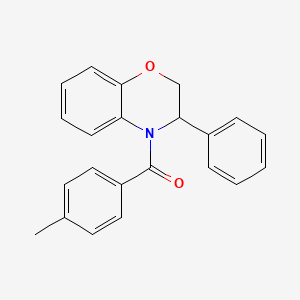
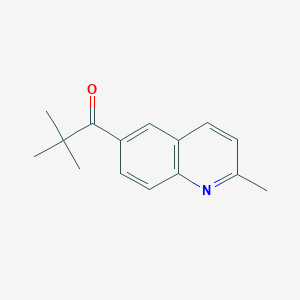
![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)
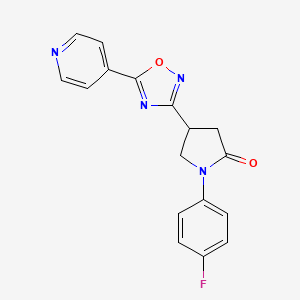
![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)
![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)
![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)
